3-Methylisothiazole-4,5-dicarboxamide
Description
3-Methylisothiazole-4,5-dicarboxamide is a heterocyclic compound featuring a five-membered isothiazole ring substituted with a methyl group at position 3 and carboxamide groups at positions 4 and 5. For example, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate () demonstrates the feasibility of functionalizing isothiazole rings at positions 3, 4, and 5, suggesting that 3-methyl substitution could be achieved via similar halogenation-alkylation or nucleophilic substitution strategies . The carboxamide groups likely enhance solubility and hydrogen-bonding capacity, which are critical for biological interactions or material applications.
Properties
Molecular Formula |
C6H7N3O2S |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
3-methyl-1,2-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C6H7N3O2S/c1-2-3(5(7)10)4(6(8)11)12-9-2/h1H3,(H2,7,10)(H2,8,11) |
InChI Key |
WGJRHJKAKWKVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazole-4,5-dicarboxamide typically involves the reaction of 3-methylisothiazole with appropriate reagents to introduce the dicarboxamide functional groups. One common method involves the use of amide-forming reagents under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Methylisothiazole-4,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Methylisothiazole-4,5-dicarboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methylisothiazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can undergo photochemical isomerization, where it absorbs light and undergoes structural changes. This process involves pathways such as internal cyclization–isomerization, ring contraction–ring expansion, and direct photochemical reactions . These mechanisms are studied to understand the compound’s behavior under different conditions.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Effects : Isoxazole and isothiazole analogs share similar five-membered ring systems but differ in heteroatom placement (isothiazole: S and N; isoxazole: O and N), which alters electronic properties and reactivity.
- Substituent Influence : Methyl groups at position 2 (imidazole) or 3 (isothiazole) may sterically hinder interactions or modulate lipophilicity. For instance, 2-methylimidazole-4,5-dicarboxamide derivatives exhibit antimicrobial activity, suggesting that methyl positioning relative to carboxamides is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
